molecular formula C17H25FN2O2 B13145334 Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13145334
M. Wt: 308.4 g/mol
InChI Key: ICOLWTXKPZRXGW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group, an amino substituent at the 3-position, and a 4-fluoro-3-methylphenyl moiety at the 4-position of the piperidine ring. This structure confers unique steric, electronic, and reactivity properties, making it valuable in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the amino and aryl groups enable diverse functionalization and biological interactions .

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-11-9-12(5-6-14(11)18)13-7-8-20(10-15(13)19)16(21)22-17(2,3)4/h5-6,9,13,15H,7-8,10,19H2,1-4H3

InChI Key

ICOLWTXKPZRXGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2N)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with piperidine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on activated carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Properties Synthesis & Applications References
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate 4-fluoro-3-methylphenyl 323.37 (estimated) Solid (assumed) High lipophilicity due to methyl group; fluorine enhances electronegativity. Used in kinase inhibitor synthesis; Boc protection aids stability.
tert-Butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-methoxyphenyl 277.36 Solid Methoxy group increases electron density; enhanced hydrogen bonding capability. Scaffold for receptor-targeted drug candidates.
tert-Butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate 4-methylphenyl 261.35 Solid Methyl group improves lipophilicity; reduced polarity compared to fluoro analogues. Intermediate in anticancer agent synthesis.
tert-Butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate 4-fluorophenyl 294.36 Solid Fluorine enhances electronegativity; simpler aryl structure. Precursor for CNS-targeting molecules.
tert-Butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate 4-chloro-3-fluorophenyl 328.81 Solid Chlorine and fluorine increase steric bulk and electronegativity. Explored in antiviral research.

Key Observations :

  • Electronic Effects : The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity (via methyl) and electronegativity (via fluorine), whereas methoxy or chloro substituents in analogues alter electronic profiles significantly .

Analogues with Functional Group Variations

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties Applications References
tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate Amino group on phenyl ring 294.36 Enhanced nucleophilicity on aryl ring; distinct reactivity compared to piperidine-amino derivatives. Fluorescent probe synthesis.
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate Benzylamino, difluoro 326.34 Difluoro groups increase rigidity; benzylamino enables cross-coupling reactions. Anticonvulsant research.
(±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate Styryl group 291.35 Conjugated double bond enables photochemical reactivity. Study of π-π interactions in catalysis.

Key Observations :

  • Reactivity : Styryl-containing analogues (e.g., ) exhibit unique reactivity due to alkene groups, unlike the aryl-substituted target compound .
  • Biological Activity: Amino group placement (piperidine vs. phenyl ring) drastically alters biological targeting, as seen in vs. the target compound .

Biological Activity

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10_{10}H19_{19}N2_2O2_2F
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1290191-73-9

The compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows it to act as a ligand for receptors involved in neurotransmission and other pathways. The presence of the fluorine atom enhances lipophilicity and receptor binding affinity, which is critical for its pharmacological effects.

Biological Activity Overview

  • Anticancer Properties :
    • Studies have shown that compounds with similar piperidine structures can inhibit cancer cell proliferation. For example, related compounds demonstrated IC50_{50} values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
    • Specific studies on piperidine derivatives have highlighted their ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Neuropharmacological Effects :
    • The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with similar piperidine backbones have been explored for their effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function .
  • Enzyme Inhibition :
    • Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer metabolism and progression, including matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50_{50}Notes
Piperidine Derivative ACancer Cell Proliferation0.126 μMStrong inhibitory effect on MDA-MB-231 cells
Neuroactive Piperidine BNeurotransmitter Modulation27.13 ng/mLIncreased caspase levels indicating apoptosis
MMP Inhibitor CTumor Metastasis InhibitionNot specifiedSignificant reduction in metastatic nodules in mice

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests that they possess reasonable oral bioavailability and clearance rates, which are critical for therapeutic efficacy. For instance, one study reported an oral bioavailability of approximately 31.8% following administration, with a clearance rate indicating moderate systemic exposure .

Toxicology

Preliminary toxicity studies have indicated that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

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